Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazones with ethyl acetoacetate under acidic or basic conditions. The reaction is often catalyzed by a metal catalyst such as copper or palladium, which facilitates the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar structural features.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a bromophenyl group and methoxy group.
Uniqueness
Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure and ester functionality make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H13BrN2O3 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-3-19-13(17)11-8-12(18-2)16(15-11)10-6-4-9(14)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
ODFIDGGRTFRQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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